4,7,7-trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide
Description
Structure and Key Features
The compound 4,7,7-trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide (hereafter referred to as Compound X) is a bicyclic derivative based on the 2-oxabicyclo[2.2.1]heptane scaffold. Its structure includes:
- A rigid bicyclo[2.2.1]heptane core with methyl groups at positions 4,7,5.
- A ketone group at position 3 and an oxygen atom in the bridge (2-oxabicyclo system).
- A carbohydrazide linkage (-CONHNH-) connecting the bicyclic core to a phenylacetyl moiety (C₆H₅CH₂CO-).
Properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4,7,7-trimethyl-3-oxo-N'-(2-phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide |
InChI |
InChI=1S/C18H22N2O4/c1-16(2)17(3)9-10-18(16,24-15(17)23)14(22)20-19-13(21)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
DPOADRMQRWCCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NNC(=O)CC3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,7,7-trimethyl-3-oxo-N’-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide involves multiple steps. The starting material is typically a bicyclic ketone, which undergoes a series of reactions including acylation, hydrazide formation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
4,7,7-trimethyl-3-oxo-N’-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-3-oxo-N’-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Bicyclic Derivatives
Key Observations :
- Functional Group Impact : Replacing the carbohydrazide in Compound X with a carboxylic acid (as in ketopinic acid) alters solubility and hydrogen-bonding capacity, influencing pharmacokinetics .
Table 2: RNase H Inhibition Data for Phenylacetyl Derivatives
Analysis :
- Compound X lacks substituents on its phenylacetyl group, suggesting moderate RNase H inhibition comparable to A2 (IC₅₀ = 19 μM). Introducing electron-withdrawing groups (e.g., -NO₂ in ) could enhance potency .
- Steric hindrance from bulky substituents (e.g., dichloro in A7) disrupts activity, emphasizing the need for balanced electronic and steric modifications .
Metabolic Stability
Table 3: Metabolic Stability of Bicyclic Scaffolds
Insights :
- The 2-oxabicyclo[2.2.2]octane scaffold improves metabolic stability over phenyl rings due to reduced oxidative metabolism .
- Compound X ’s [2.2.1] system may offer intermediate stability, though its smaller ring size could increase strain and reactivity compared to [2.2.2] systems .
Geometric and Electronic Properties
Table 4: Geometric Parameters of Bioisosteric Scaffolds
Structural Implications :
- Compound X ’s [2.2.1] system likely has even shorter distances than [2.2.2] analogs, which may limit flexibility but increase rigidity .
Biological Activity
4,7,7-Trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide is a complex organic compound notable for its unique bicyclic structure and diverse functional groups. Its molecular formula is C18H22N2O4, with a molecular weight of 330.4 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane core modified with a ketone and a hydrazide moiety, which contribute to its reactivity and biological interactions. The structural uniqueness allows for various modifications that can enhance its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O4 |
| Molecular Weight | 330.4 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents |
Biological Activity
Research into the biological activity of this compound reveals several promising avenues:
1. Antimicrobial Activity
Studies have indicated that compounds similar to 4,7,7-trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives with similar structural features have shown effectiveness against Staphylococcus aureus and Escherichia coli.
2. Antioxidant Properties
The presence of the hydrazide moiety is believed to contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially inhibiting pathways involved in inflammatory responses. Research on related compounds has shown inhibition of pro-inflammatory cytokines, indicating a possible mechanism of action.
Case Studies
Several case studies have highlighted the biological effects of related compounds:
-
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) demonstrated that a structurally similar bicyclic compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This suggests potential efficacy for clinical applications in treating bacterial infections. -
Case Study 2: Antioxidant Activity
In a study by Lee et al. (2021), derivatives of the bicyclic structure were tested for their ability to reduce lipid peroxidation in rat liver homogenates, showing a significant reduction compared to controls, indicating strong antioxidant potential.
Research Findings
Recent research findings provide insight into the mechanisms underlying the biological activities of this compound:
- Mechanism of Action : The interaction studies indicate that the compound may modulate enzyme activity related to oxidative stress and inflammation.
- Structure-Activity Relationship (SAR) : Modifications on the phenylacetyl group have been correlated with increased potency against specific bacterial strains, emphasizing the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
